N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
CAS No.: 886499-56-5
Cat. No.: VC15888622
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886499-56-5 |
|---|---|
| Molecular Formula | C17H13ClN2O2 |
| Molecular Weight | 312.7 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H13ClN2O2/c18-14-6-2-3-7-15(14)19-17(22)10-20-9-12(11-21)13-5-1-4-8-16(13)20/h1-9,11H,10H2,(H,19,22) |
| Standard InChI Key | WAJFNGHZWDUJEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide integrates two pharmacologically significant subunits:
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2-Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, known to enhance lipophilicity and influence receptor binding.
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3-Formylindole-acetamide: An indole scaffold modified with a formyl group at the third position and linked to an acetamide side chain. The formyl group introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles .
The IUPAC name, N-(2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide, reflects its substitution pattern. Its InChI key (RQOMHLKBNMRCEG-UHFFFAOYSA-N) and SMILES string (C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C=O) provide unambiguous structural identifiers .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 312.7 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 3 (amide, formyl) | |
| Rotatable Bonds | 5 |
Synthesis and Structural Optimization
Synthetic Pathways
While explicit protocols for N-(2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide are scarce, analogous indole-acetamides are typically synthesized via:
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Indole Functionalization: Formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .
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Acetamide Coupling: Reacting 3-formylindole with chloroacetyl chloride, followed by nucleophilic substitution with 2-chloroaniline.
Critical challenges include controlling regioselectivity during indole formylation and minimizing side reactions at the electron-rich indole nucleus. Purification often involves column chromatography or recrystallization from ethanol.
Industrial-Scale Production
Large-scale synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Continuous flow reactors may improve efficiency, though no industrial production data are publicly available .
Biological Activity and Mechanisms
Anticancer Activity
Indole-formyl hybrids inhibit tubulin polymerization and topoisomerase II, mechanisms critical in cancer cell proliferation. Molecular docking studies suggest the formyl group interacts with lysine residues in the colchicine-binding site of tubulin, though experimental validation is pending.
Anti-Inflammatory Effects
Comparative Analysis with Structural Analogs
Table 2: Comparative Profile of Chlorophenyl-Indole Acetamides
Key observations:
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Chloro Position: Para-substituted analogs show enhanced tubulin binding due to steric effects, whereas ortho-substituted derivatives may favor membrane disruption .
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R Group: Formyl derivatives exhibit higher electrophilicity than acetylated counterparts, potentially increasing covalent target engagement .
Future Research Directions
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Target Identification: Proteomic profiling to map protein targets.
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SAR Studies: Systematic variation of chloro position and formyl substituents.
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In Vivo Efficacy: Testing in murine models of infection and inflammation.
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